molecular formula C18H21N3O2 B2433914 4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide CAS No. 462068-82-2

4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide

Cat. No.: B2433914
CAS No.: 462068-82-2
M. Wt: 311.385
InChI Key: MCXFZWBARWOLHW-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide is an organic compound with a complex structure that includes a tert-butyl group, a hydrazinocarbonyl group, and a benzamide moiety

Properties

IUPAC Name

4-tert-butyl-N-[4-(hydrazinecarbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-18(2,3)14-8-4-12(5-9-14)16(22)20-15-10-6-13(7-11-15)17(23)21-19/h4-11H,19H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXFZWBARWOLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-aminobenzoyl hydrazine to yield the benzamide derivative.

    Introduction of the Hydrazinocarbonyl Group: The hydrazinocarbonyl group is introduced by reacting the benzamide derivative with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazinocarbonyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of hydrazine compounds, including 4-(tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide, exhibit promising anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The hydrazine moiety is known to interact with various biological targets, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This application is particularly relevant in conditions such as arthritis and inflammatory bowel disease .

Polymer Chemistry

This compound has been utilized as a building block in the synthesis of novel polymers. Its hydrazine functionality allows for cross-linking reactions, which can enhance the mechanical properties of the resulting materials. These polymers may find applications in coatings, adhesives, and composite materials .

Drug Delivery Systems

The compound's unique chemical structure facilitates its use in drug delivery systems. It can be incorporated into nanoparticles or liposomes, improving the solubility and bioavailability of poorly soluble drugs. This application is crucial for enhancing the therapeutic efficacy of various pharmaceuticals .

Case Studies

Study Title Objective Findings
Evaluation of Hydrazine Derivatives for Anticancer ActivityTo assess the cytotoxic effects of hydrazine derivatives on cancer cell linesThis compound showed significant cytotoxicity against breast cancer cells, leading to apoptosis through caspase activation .
Synthesis and Characterization of Novel PolymersTo develop new polymeric materials using hydrazine compoundsThe incorporation of this compound resulted in enhanced thermal stability and mechanical strength compared to traditional polymers .
Anti-inflammatory Effects of Hydrazine CompoundsTo investigate the anti-inflammatory properties of hydrazine derivativesThe compound reduced TNF-alpha levels significantly, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinocarbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butyl)phenylhydrazine: Shares the tert-butyl and hydrazine moieties but lacks the benzamide group.

    N-(4-Hydroxyphenyl)benzamide: Contains the benzamide group but lacks the tert-butyl and hydrazinocarbonyl groups.

Uniqueness

4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide is unique due to the combination of its tert-butyl, hydrazinocarbonyl, and benzamide groups, which confer distinct chemical and biological properties

Biological Activity

4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide (CAS Number: 462068-82-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly in anticancer and antiviral applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₁N₃O₂, with a molecular weight of 311.39 g/mol. The compound features a hydrazine moiety, which is often associated with biological activity, particularly in the context of cancer treatment and other therapeutic applications.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₂
Molecular Weight311.39 g/mol
CAS Number462068-82-2
Hazard InformationIrritant

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl amine with appropriate hydrazine derivatives under controlled conditions. This synthesis has been optimized in various studies to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values observed for this compound compared to standard anticancer drugs:

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-75.855-Fluorouracil10.0
A5493.0Doxorubicin1.5

These results indicate that this compound exhibits significant cytotoxic effects on cancer cells, potentially making it a candidate for further development in cancer therapy.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key cellular pathways that promote tumor growth. Specifically, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and by disrupting cell cycle progression.

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence that benzamide derivatives can exhibit antiviral activity. In particular, studies have indicated that certain benzamide compounds can inhibit the replication of viruses such as hepatitis B virus (HBV). The proposed mechanism includes interference with viral nucleocapsid assembly.

Case Studies

  • Anticancer Efficacy : A study conducted on various benzamide derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models.
  • Antiviral Studies : Another investigation into benzamide derivatives revealed that they could significantly reduce HBV DNA levels in infected cell lines, suggesting a potential therapeutic application for viral infections.

Q & A

Q. Key Considerations :

  • Stoichiometry : Excess acyl chloride (1.2–1.5 equiv) minimizes unreacted hydrazine starting material.
  • Temperature : Maintain 0–5°C during coupling to suppress side reactions (e.g., hydrolysis).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the tert-butyl group and hydrazinecarboxamide moiety. For example, the tert-butyl proton signal appears as a singlet at ~1.3 ppm, while hydrazine NH protons resonate at 8–10 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
  • IR Spectroscopy : Validate carbonyl stretching frequencies (amide C=O at ~1650 cm⁻¹; hydrazine C=O at ~1680 cm⁻¹) .
  • X-ray Crystallography : Determine bond lengths and angles (e.g., C–N bond in the hydrazine group: ~1.36 Å) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

Standardized Assays :

  • Use cell lines with consistent passage numbers (e.g., HEK293 vs. HeLa) and validate via orthogonal methods (e.g., enzymatic vs. cellular assays).

Purity Validation :

  • Employ HPLC-MS to detect trace impurities (e.g., hydrolyzed byproducts) that may interfere with activity .

Theoretical Validation :

  • Apply molecular docking to predict binding affinities against target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .

Advanced: What computational approaches (e.g., DFT) are used to predict reactivity and supramolecular interactions?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., hydrazine NH as H-bond donors).
    • Optimize crystal packing using lattice energy calculations (e.g., PBE functional with dispersion corrections) .
  • Molecular Dynamics (MD) :
    • Simulate solvent effects (e.g., DMSO vs. water) on conformational stability of the hydrazinecarboxamide group.

Advanced: How does the hydrazinecarboxamide moiety influence coordination chemistry or supramolecular assembly?

Answer:
The hydrazine group acts as a bidentate ligand, enabling:

  • Metal Coordination : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via N–H and carbonyl oxygen. Stability constants (log K) range from 8–12 in aqueous ethanol .
  • Hydrogen-Bonded Networks : Facilitates 1D/2D assemblies in the solid state, characterized by N–H⋯O=C interactions (distance: ~2.8 Å) .

Advanced: What strategies mitigate side reactions during scale-up synthesis (lab to pilot scale)?

Answer:

  • Catalyst Optimization : Replace batch-wise Raney-Ni with flow hydrogenation (Pd-coated membranes) for safer, higher-throughput reduction .
  • Solvent Selection : Switch from DMF to acetonitrile to reduce amide hydrolysis.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?

Answer:

  • Functional Group Modifications :
    • Replace the tert-butyl group with CF₃ to enhance lipophilicity (log P increases by ~0.5 units) and blood-brain barrier penetration.
    • Introduce electron-withdrawing groups (e.g., NO₂) on the benzamide ring to improve target binding (e.g., kinase inhibition) .
  • Pharmacokinetic Profiling :
    • Assess metabolic stability using liver microsome assays (e.g., t₁/₂ > 60 min in human microsomes indicates suitability for in vivo studies).

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Solid State : Stable at −20°C under argon for >12 months. Degradation (<5%) occurs via hydrazine oxidation to azides in humid environments .
  • Solution Phase : In DMSO-d₆, store at 4°C for ≤1 week to prevent dimerization (detectable via ¹H NMR at δ 7.5–8.0 ppm) .

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